Pubchem_57375696
Overview
Description
Pubchem_57375696 is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects. In Furthermore, we will list various future directions for the research and development of this compound.
Mechanism of Action
The mechanism of action of Pubchem_57375696 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme involved in the production of prostaglandins, which are associated with inflammation. HDAC is an enzyme involved in the regulation of gene expression. Inhibition of HDAC has been found to have potential therapeutic effects in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Pubchem_57375696 has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, this compound has been found to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of Pubchem_57375696.
Advantages and Limitations for Lab Experiments
Pubchem_57375696 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Furthermore, this compound has been found to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation is the limited understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.
Future Directions
There are several future directions for the research and development of Pubchem_57375696. One direction is to further explore its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Furthermore, further research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Additionally, research is needed to optimize the synthesis method of Pubchem_57375696 and develop more efficient and cost-effective methods for its production.
Scientific Research Applications
Pubchem_57375696 has been found to have potential applications in scientific research. This compound has been studied extensively for its anti-tumor and anti-inflammatory properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, Pubchem_57375696 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
potassium;manganese(2+);sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Mn.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q+1;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJTYTWJUEHLF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[K+].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KMnO4S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725016 | |
Record name | potassium;manganese(2+);sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;manganese(2+);sulfate | |
CAS RN |
21005-91-4 | |
Record name | potassium;manganese(2+);sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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